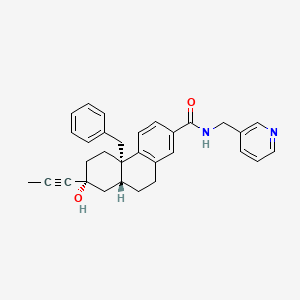

![molecular formula C21H14F2N6O2 B606844 4-fluoro-N-[5-fluoro-6-(5-methoxypyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl]benzamide CAS No. 1134613-19-6](/img/structure/B606844.png)

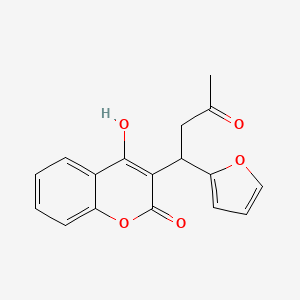

4-fluoro-N-[5-fluoro-6-(5-methoxypyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl]benzamide

Übersicht

Beschreibung

The compound “4-fluoro-N-[5-fluoro-6-(5-methoxypyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl]benzamide”, also known as CW 008, is a cAMP/PKA/CREB pathway activator . It promotes osteogenic differentiation of human bone marrow-derived MSCs in vitro and increases bone mass and bone volume density in ovariectomized mice .

Molecular Structure Analysis

The molecular formula of CW 008 is C21H14F2N6O2 and its molecular weight is 420.38 . It contains several functional groups, including two fluorobenzene rings, two pyrazole rings, and a methoxy group .Wissenschaftliche Forschungsanwendungen

Protein Kinase A Activator

CW 008 is a cAMP/PKA/CREB pathway activator . This means it can stimulate the activity of Protein Kinase A, an enzyme that plays key roles in many cellular processes such as cell division, differentiation, and regulation of certain proteins .

Promotes Osteogenesis from hMSCs

CW 008 promotes osteogenic differentiation of human bone marrow-derived Mesenchymal Stem Cells (hMSCs) in vitro . This means it can help these stem cells differentiate into osteoblasts, the cells responsible for bone formation .

Increases Bone Mass and Volume Density

In addition to promoting osteogenesis, CW 008 also increases bone mass and bone volume density in ovariectomized mice . This suggests potential applications in treating conditions that result in bone loss, such as osteoporosis .

Chemical Research

With its complex chemical structure, CW 008 can be used in chemical research, particularly in the study of pyrazolo-pyridine compounds .

Pharmaceutical Development

Given its effects on bone mass and volume density, CW 008 could potentially be used in the development of new drugs for treating bone-related conditions .

Stem Cell Research

The ability of CW 008 to promote osteogenic differentiation of hMSCs makes it a valuable tool in stem cell research, particularly in studies aimed at understanding the mechanisms of stem cell differentiation .

Wirkmechanismus

Target of Action

CW 008 primarily targets the cAMP/PKA/CREB pathway . This pathway plays a crucial role in various cellular processes, including cell differentiation, metabolism, and gene expression.

Mode of Action

As an agonist of the cAMP/PKA/CREB pathway, CW 008 promotes the activation of this pathway . This activation leads to a series of intracellular events that result in the differentiation of human mesenchymal stem cells (MSCs) into osteoblasts .

Biochemical Pathways

The activation of the cAMP/PKA/CREB pathway by CW 008 leads to the promotion of osteogenesis . This process involves the differentiation of MSCs into osteoblasts, which are cells that contribute to bone formation. Additionally, CW 008 inhibits the secretion of leptin, a hormone that can negatively regulate bone mass .

Pharmacokinetics

The compound’s ability to increase bone mass and bone volume density in ovariectomized mice suggests that it has good bioavailability .

Result of Action

The activation of the cAMP/PKA/CREB pathway by CW 008 and the subsequent differentiation of MSCs into osteoblasts result in increased bone formation . In ovariectomized mice, a model for postmenopausal osteoporosis, treatment with CW 008 led to increases in bone mass and bone volume density .

Safety and Hazards

Eigenschaften

IUPAC Name |

4-fluoro-N-[5-fluoro-6-(5-methoxypyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14F2N6O2/c1-31-13-6-7-29-17(8-13)15(10-24-29)18-16(23)9-14-19(25-18)27-28-20(14)26-21(30)11-2-4-12(22)5-3-11/h2-10H,1H3,(H2,25,26,27,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCIMKTNQCUDTFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=NN2C=C1)C3=C(C=C4C(=N3)NN=C4NC(=O)C5=CC=C(C=C5)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14F2N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-[5-fluoro-6-(5-methoxypyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl]benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of CW008 in the context of osteogenesis?

A1: CW008 promotes osteogenic differentiation of human mesenchymal stem cells (hMSCs) by acting as an agonist of the cAMP/PKA/CREB signaling pathway. [] This means CW008 activates this pathway, leading to downstream effects that favor bone formation. Additionally, CW008 was found to inhibit leptin secretion, which could further contribute to its osteogenic effects. []

Q2: Has CW008 been tested in any in vivo models, and if so, what were the findings?

A2: Yes, research indicates that CW008 demonstrated positive results in an ovariectomized mouse model, a common model for osteoporosis. Treatment with CW008 led to increased bone formation in these mice. [] This suggests its potential as a therapeutic agent for bone-related diseases.

Q3: Aside from its role in osteogenesis, has CW008 been investigated for other applications?

A3: Research suggests CW008 was used as a positive control in a modified parachute assay designed to assess gap junction intercellular communication (GJIC) in placental trophoblast cells. [] CW008's ability to enhance GJIC in this context further highlights its potential use in studying and potentially modulating cellular communication processes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

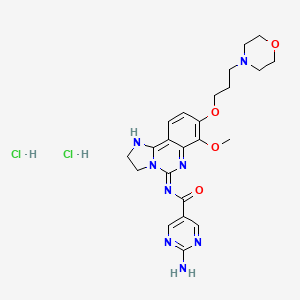

![N-(2-Oxo-2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B606776.png)